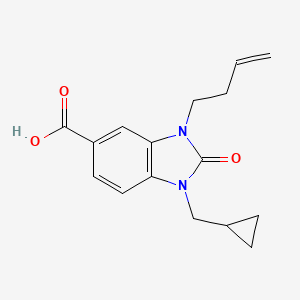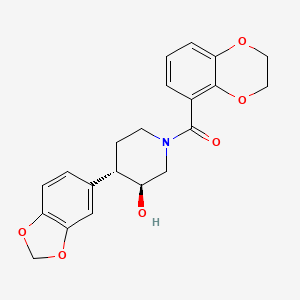![molecular formula C14H17N3O2 B3812058 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3812058.png)
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CP-154,526, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazolone derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one binds selectively to the CRF1 receptor and blocks the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This results in the inhibition of the downstream signaling pathways that are activated by CRF, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of stress hormones such as cortisol. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to have anxiolytic and antidepressant effects in animal models, which are thought to be mediated by its blockade of the CRF1 receptor.
Biochemical and Physiological Effects:
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have a wide range of biochemical and physiological effects in various animal models. In addition to its anxiolytic and antidepressant effects, 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to modulate the activity of the dopaminergic, serotonergic, and noradrenergic systems, which are involved in the regulation of mood, motivation, and reward. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has also been found to have anti-inflammatory and immunomodulatory effects, which may be relevant to its potential use in the treatment of autoimmune and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages as a research tool, including its high potency and selectivity for the CRF1 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, there are also some limitations to its use in laboratory experiments, including its relatively high cost, the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects and non-specific binding.
Direcciones Futuras
There are several potential future directions for research on 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its analogs. One area of interest is the development of more selective and potent CRF1 antagonists with improved pharmacological properties and reduced off-target effects. Another area of research is the investigation of the role of CRF1 in the regulation of immune function and inflammation, and the potential use of CRF1 antagonists in the treatment of autoimmune and inflammatory disorders. Finally, there is a need for further studies on the safety and efficacy of 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in humans, and its potential use as a therapeutic agent for various psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which is a key regulator of the stress response. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been used to investigate the role of CRF1 in various physiological and pathological conditions, including anxiety, depression, addiction, and stress-related disorders.
Propiedades
IUPAC Name |
3-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-12-6-2-10(3-7-12)8-9-17-13(11-4-5-11)15-16-14(17)18/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMQRTAHUSMNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NNC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-cyclopentyl-1,4-diazepan-1-yl)methyl]-6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3811989.png)
![2-(4-{[methyl(6-methyl-2-phenylpyrimidin-4-yl)amino]methyl}piperidin-1-yl)ethanol](/img/structure/B3811996.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3812005.png)
![1-[2-methoxy-5-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3812010.png)
![(1H-imidazol-2-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B3812024.png)
![5-isopropyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B3812030.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3812040.png)
![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3812042.png)
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B3812045.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812076.png)

![3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812079.png)